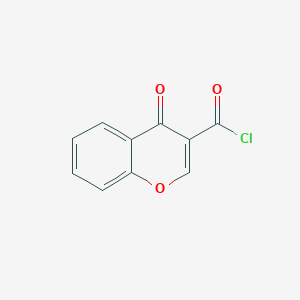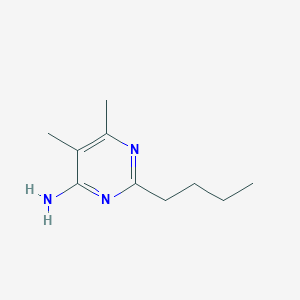![molecular formula C24H30Cl2N2O2 B8459528 tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B8459528.png)
tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate
概要
説明
tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with tert-butyl and bis(4-chloro-2-methylphenyl)methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bis(4-chloro-2-methylphenyl)methyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and bis(4-chloro-2-methylphenyl)methyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
化学反応の分析
Types of Reactions
tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry
In chemistry, tert-butyl 4-(bis(4-chloro-2-methylphenyl)methyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials with specific properties .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with desirable characteristics .
作用機序
The mechanism of action of tert-butyl 4-(bis(4-chloro-2-methylphenyl)methyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate is unique due to the presence of bis(4-chloro-2-methylphenyl)methyl groups, which impart specific chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets .
特性
分子式 |
C24H30Cl2N2O2 |
|---|---|
分子量 |
449.4 g/mol |
IUPAC名 |
tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H30Cl2N2O2/c1-16-14-18(25)6-8-20(16)22(21-9-7-19(26)15-17(21)2)27-10-12-28(13-11-27)23(29)30-24(3,4)5/h6-9,14-15,22H,10-13H2,1-5H3 |
InChIキー |
VCEJHLZVTIQHSF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)C(C2=C(C=C(C=C2)Cl)C)N3CCN(CC3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
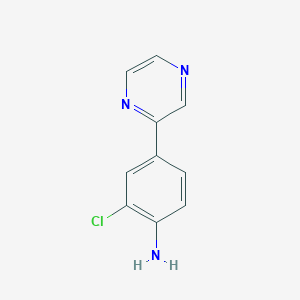
![1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8459452.png)
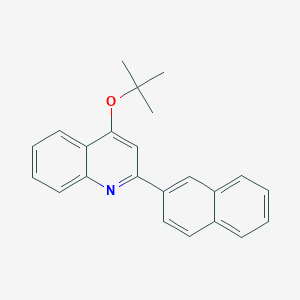
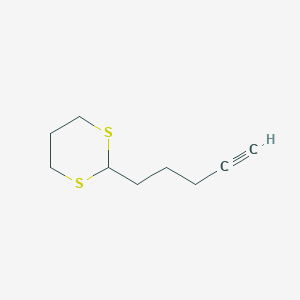
![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8459476.png)
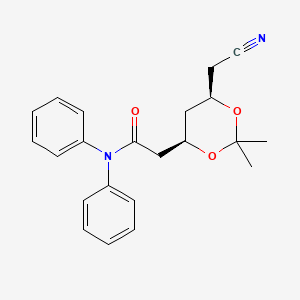

![7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B8459504.png)
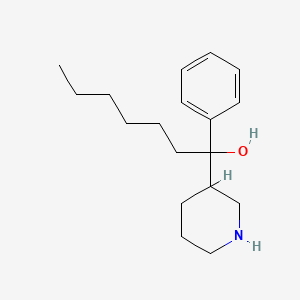
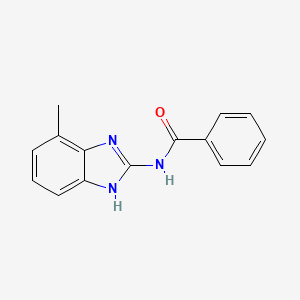
![ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate](/img/structure/B8459526.png)
